Benzyl L-prolinate

CAS No.: 41324-66-7

Cat. No.: VC1966172

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41324-66-7 |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | benzyl (2S)-pyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C12H15NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2/t11-/m0/s1 |

| Standard InChI Key | VVCLBQFBKZQOAF-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CC(NC1)C(=O)OCC2=CC=CC=C2 |

Introduction

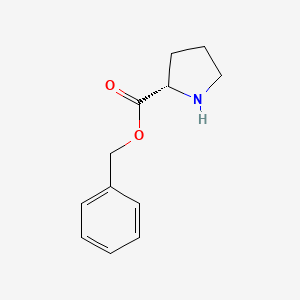

Chemical Identity and Structure

Benzyl L-prolinate is characterized by its molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . Structurally, it consists of a pyrrolidine ring (derived from L-proline) with a benzyl ester group at the carboxyl position. The compound maintains the S-configuration at the alpha carbon of the parent amino acid, which is critical for its stereochemical properties and biological activities.

Unlike some proline derivatives that exist as zwitterions, Benzyl L-prolinate typically exists in its neutral form, which significantly influences its solubility profile and reactivity patterns . The compound's structure can be visualized as a combination of the pyrrolidine ring system with the benzyl group connected via an ester linkage.

Physical and Chemical Properties

Synthesis Methods

Several synthetic approaches have been documented for the preparation of Benzyl L-prolinate, with the most common method involving the direct esterification of L-proline with benzyl alcohol.

Direct Esterification

The primary synthetic route involves the esterification of L-proline with benzyl alcohol, typically facilitated by a dehydrating agent. This reaction requires careful control of conditions to maintain the stereochemistry of the proline moiety.

From L-Proline and Benzyl Alcohol with Thionyl Chloride

A well-documented synthesis involves the reaction of L-proline with benzyl alcohol in the presence of thionyl chloride:

"Benzyl alcohol (70 mL, 651 mmol) was cooled to 0 °C under nitrogen and 7.0 mL thionyl chloride (91.2 mmol) was added. L-Proline (5.0 g, 43.4 mmol) was then added and the mixture was stirred at 0 °C under nitrogen for 2 h. The mixture was warmed to room temperature and stirring continued for 48 h."

This procedure typically forms the hydrochloride salt, which can be further processed to obtain the free base form of Benzyl L-prolinate. The reported yield for this synthesis is approximately 93% .

Industrial Production Methods

For industrial-scale production, more efficient methods have been developed:

"In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of mesylates or tosylates of delta-hydroxy-L-norvaline esters, which spontaneously afford L-proline esters upon exposure to aqueous buffer."

Chemical Reactivity

Benzyl L-prolinate exhibits characteristic reactivity patterns that make it valuable in various chemical transformations.

Hydrolysis Reactions

The ester bond in Benzyl L-prolinate is susceptible to hydrolysis under both acidic and basic conditions. This reaction produces L-proline and benzyl alcohol as the primary products. This hydrolytic susceptibility is particularly important when considering the compound's stability in aqueous environments and its potential use in biological systems where controlled release of L-proline might be desired.

Oxidation Reactions

When subjected to oxidizing conditions, Benzyl L-prolinate typically forms corresponding carboxylic acid derivatives. The specific outcome depends on the oxidizing agent and reaction conditions employed.

Substitution Reactions

The benzyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives. This reactivity allows for further modification of the compound to tailor its properties for specific applications.

Applications in Scientific Research

Benzyl L-prolinate has found significant applications across multiple scientific disciplines, often leveraging its unique structural and stereochemical properties.

Asymmetric Synthesis

One of the most notable applications of Benzyl L-prolinate is in asymmetric synthesis, particularly in Diels-Alder reactions. The compound serves as a chiral auxiliary, providing stereochemical control in the formation of new chiral centers. This application exploits the well-defined stereochemistry of the proline moiety to influence the stereoselectivity of chemical reactions.

Peptide Chemistry

In the field of peptide chemistry, Benzyl L-prolinate serves as a valuable building block. The ester protection of the carboxyl group allows for selective reactions at the nitrogen, facilitating controlled peptide bond formation. This property is particularly valuable in the synthesis of cyclic peptides and other structured peptides where precise control over reaction pathways is essential.

| Application Area | Description | Reference |

|---|---|---|

| Peptide Synthesis | Building block for cyclic peptides with improved stability | |

| Asymmetric Catalysis | Chiral auxiliary in stereoselective reactions | |

| Medicinal Chemistry | Intermediate in the synthesis of biologically active compounds | |

| Fine Chemical Production | Precursor in the synthesis of specialty chemicals |

Pharmaceutical Applications

In pharmaceutical research, Benzyl L-prolinate has been investigated for its potential use in drug development. The compound can modify the pharmacokinetic properties of active pharmaceutical ingredients, potentially enhancing their efficacy or bioavailability. Its role as an intermediate in the synthesis of bioactive compounds makes it particularly valuable in medicinal chemistry.

Comparison with Related Compounds

Several compounds share structural similarities with Benzyl L-prolinate, each with distinct properties and applications.

Benzyl L-prolinate vs. L-Proline Benzyl Ester Hydrochloride

L-Proline benzyl ester hydrochloride (CAS: 16652-71-4) is the hydrochloride salt of Benzyl L-prolinate. This salt form offers different solubility characteristics and stability profiles compared to the free base:

| Property | Benzyl L-prolinate | L-Proline Benzyl Ester HCl |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 205.25 g/mol | 241.71 g/mol |

| Melting Point | Not specified in sources | 148-151°C |

| Solubility | Organic solvents | Water-miscible, soluble in methanol |

| Form | Solid | Crystalline powder (white to pale yellow) |

| Special Properties | Neutral form | Hygroscopic |

The hydrochloride salt form is often preferred in peptide synthesis applications due to its improved stability and handling characteristics .

Benzyl L-prolinate vs. N-Benzyl-L-Proline

N-Benzyl-L-proline (CAS: 31795-93-4) differs from Benzyl L-prolinate in the position of the benzyl group, which is attached to the nitrogen rather than forming an ester with the carboxylic acid .

| Property | Benzyl L-prolinate | N-Benzyl-L-Proline |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol | 205.25 g/mol |

| Structure | Benzyl ester at carboxyl | Benzyl group at nitrogen |

| Melting Point | Not specified in sources | 168-171°C |

| Primary Application | Peptide synthesis | Chiral catalysis, chromatography |

This positional isomerism significantly affects the compounds' reactivity patterns and applications. N-Benzyl-L-proline has been particularly studied for its applications in chromatographic separations and as a ligand in metal complexes .

Research Findings on Stereochemical Properties

The stereochemical properties of Benzyl L-prolinate and related compounds have been the subject of extensive research, particularly in the context of their influence on molecular recognition and supramolecular chemistry.

Crystallographic Studies

Recent Developments and Future Directions

Recent research on Benzyl L-prolinate and related compounds continues to expand our understanding of their properties and potential applications.

Green Chemistry Applications

The exploration of environmentally benign approaches to using proline derivatives represents an important trend in recent research:

"L-Proline organocatalyst was investigated as an efficient and environmentally benign catalyst for synthesis of some novel bioactive benzil bis(2-cyano-3-aryl-2-propenoylhydrazone) derivatives... The reusability of the L-proline was tested and the results revealed that the recovered catalyst can be reused at least three additional times in subsequent reactions without significant decrease in product yield."

While this specific study focused on L-proline rather than Benzyl L-prolinate, it highlights the growing interest in proline derivatives as sustainable catalysts in organic synthesis.

Novel Synthetic Methodologies

Researchers continue to develop improved synthetic routes to proline derivatives, with a focus on stereocontrol and efficiency:

"The (2S,5R) stereoisomer of 5-benzylproline, i.e. the L-proline analogue that bears a δ-benzyl substituent cis to the carbonyl function, has been prepared in enantiomerically pure form and excellent global yield. The procedure involves the construction of the pyrrolidine ring through intramolecular cyclization and uses as starting material the enantiopure β-amino acid obtained by homologation of L-phenylalanine."

These advances in synthetic methodology open new possibilities for accessing diverse proline derivatives with precise control over stereochemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume